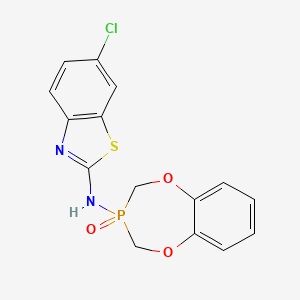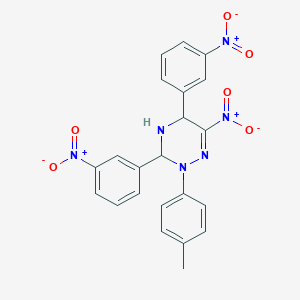
6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine is a complex organic compound that features a benzothiazole ring and a benzodioxaphosphepin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine typically involves multiple steps:
Formation of the Benzodioxaphosphepin Moiety: This step involves the reaction of a suitable dihydroxy compound with a phosphorus-containing reagent under controlled conditions to form the benzodioxaphosphepin ring.
Coupling with Benzothiazole: The final step involves coupling the benzodioxaphosphepin intermediate with a benzothiazole derivative under conditions that promote the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of various oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphine oxides, while substitution reactions can produce a range of substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar phosphorus-containing heterocycles.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving phosphorus chemistry.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that are crucial for the compound’s biological activity. The benzothiazole ring and the phosphorus-containing moiety play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-1,3-benzothiazol-2-amine: Lacks the benzodioxaphosphepin moiety but shares the benzothiazole core.
N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine: Similar structure but without the chlorine atom.
Uniqueness
The uniqueness of 6-chloro-N-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine lies in its combined structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H12ClN2O3PS |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
6-chloro-N-(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H12ClN2O3PS/c16-10-5-6-11-14(7-10)23-15(17-11)18-22(19)8-20-12-3-1-2-4-13(12)21-9-22/h1-7H,8-9H2,(H,17,18,19) |
Clé InChI |
MAWYEQIVXZCLOT-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC=CC=C2OCP1(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]naphthalen-2-ol](/img/structure/B15020903.png)
![4-Chloro-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15020910.png)
![N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B15020914.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-methylpropanehydrazide](/img/structure/B15020919.png)
![2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B15020926.png)
![N-{4-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B15020927.png)
![2-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15020933.png)
![6-methyl-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B15020946.png)

![5,6,7,8-Tetrahydro-4H-[1,2,5]oxadiazolo[3,4-c]azepin-4-one](/img/structure/B15020954.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B15020970.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15020979.png)
![7-phenyl-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15020983.png)
![2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B15020989.png)
